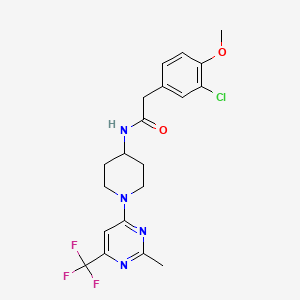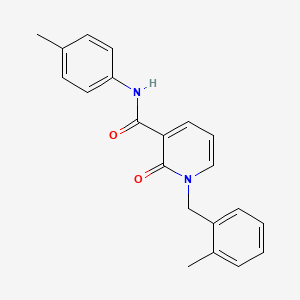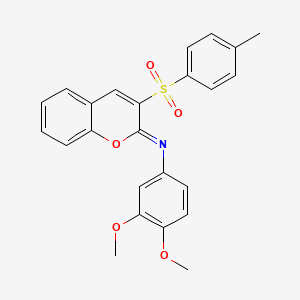![molecular formula C25H21ClN4O2 B2409194 2-(4-chlorophenyl)-5-((2-(2,4-dimethylphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 941899-27-0](/img/structure/B2409194.png)
2-(4-chlorophenyl)-5-((2-(2,4-dimethylphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenyl)-5-((2-(2,4-dimethylphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C25H21ClN4O2 and its molecular weight is 444.92. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenyl)-5-((2-(2,4-dimethylphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenyl)-5-((2-(2,4-dimethylphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
The compound has been utilized in the synthesis and structural characterization of isostructural compounds, like those in the study by Kariuki et al. (2021), which involves similar molecular structures and their crystallization for structure determination using single crystal diffraction (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Potential Antimicrobial and Anticancer Applications
A series of compounds including 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl and 6-amino-3-(4-chlorophenyl)-5-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]-pyrimidin-7-one, synthesized from a related ethyl ester, exhibited in vitro antimicrobial and higher anticancer activity compared to doxorubicin, as explored in the research by Hafez et al. (2016) (Hafez, El-Gazzar, & Al-Hussain, 2016).
Inhibition of A549 Lung Cancer Cells
In a study by Zhang et al. (2008), novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives were synthesized and evaluated for their ability to inhibit the growth of A549 lung cancer cells. Compounds with a 4-chlorophenyl group showed significant inhibitory effects, suggesting potential anticancer properties (Zhang et al., 2008).
Anticancer and Antimicrobial Agents
Katariya et al. (2021) synthesized compounds with 1-aryl-3-(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)-propenones and other heterocyclic entities. These compounds demonstrated promising anticancer activity and significant in vitro antibacterial and antifungal activities, highlighting their potential as biologically active agents (Katariya, Vennapu, & Shah, 2021).
Synthesis of Novel Pyrazoline and Pyrazole Derivatives
Research by Hassan (2013) involved the synthesis of new pyrazoline and pyrazole derivatives, including 2-pyrazolines and 2-pyrazoline derivatives bearing benzenesulfonamide moieties, which were evaluated for their antimicrobial activity against various organisms, demonstrating their potential in this field (Hassan, 2013).
Synthesis of Azo and Bisazo Dyes
Bagdatli and Ocal (2012) conducted a study on the synthesis of new azo and bisazo dyes derived from 5-pyrazolones, demonstrating the use of these compounds in the field of dyeing and potentially in biological applications (Bagdatli & Ocal, 2012).
properties
IUPAC Name |
2-(4-chlorophenyl)-5-[[2-(2,4-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O2/c1-15-4-9-20(16(2)12-15)24-27-22(17(3)32-24)14-29-10-11-30-23(25(29)31)13-21(28-30)18-5-7-19(26)8-6-18/h4-13H,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFISCCJEBELCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-5-((2-(2,4-dimethylphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Ethyl-5-fluoro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B2409111.png)


![N-(4-butylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2409115.png)
![N-(3,4-Dimethylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2409117.png)
![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B2409122.png)
![7-chloro-N-(4-methoxybenzyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2409123.png)



![Ethyl 4-((3-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2409128.png)

![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-cyclopropylpropanamide](/img/structure/B2409130.png)
![3-Methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid](/img/structure/B2409133.png)